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Introduction
Alternative splicing is a fundamental process of gene regulation in eukaryotes, allowing for the

production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a

single gene. This mechanism significantly expands the coding potential of the genome and

plays a critical role in various cellular processes. Dysregulation of alternative splicing is

increasingly implicated in the pathogenesis of numerous diseases, including cancer. Protein

arginine methyltransferases (PRMTs) have emerged as key regulators of the splicing

machinery. MRK-990, a potent dual inhibitor of PRMT5 and PRMT9, serves as a valuable

chemical probe to investigate the role of these enzymes in modulating alternative splicing

events.

PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine

residues on various substrates, including core components of the spliceosome. It methylates

Sm proteins (SmB, SmD1, and SmD3), which is a crucial step for the assembly of small

nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome.[1][2] Inhibition of

PRMT5 has been shown to induce widespread alterations in pre-mRNA splicing, affecting

genes involved in critical cellular pathways such as DNA repair and apoptosis.[1][3][4]

PRMT9, another type II arginine methyltransferase, specifically methylates the splicing factor

SAP145 (also known as SF3B2), a component of the U2 snRNP.[5][6][7] This methylation event

is important for the interaction of SAP145 with the Survival of Motor Neuron (SMN) protein, a
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key player in snRNP biogenesis.[5][7] Perturbation of PRMT9 activity leads to significant

changes in alternative splicing patterns.[5][8]

Given that MRK-990 targets both PRMT5 and PRMT9, it offers a unique tool to dissect the

combined impact of these two enzymes on the landscape of alternative splicing. These

application notes provide detailed protocols for utilizing MRK-990 to identify and validate

altered splicing events in a cellular context.

Quantitative Data
The following tables summarize the key quantitative data for MRK-990 and the impact of

PRMT5 inhibition on alternative splicing.

Table 1: In Vitro and Cellular Activity of MRK-990

Target In Vitro IC50
Cellular IC50 (Substrate
Methylation)

PRMT9 10 nM 145 nM (SAP145 methylation)

PRMT5 30 nM 519 nM (dimethylarginine)

Data compiled from publicly available information.

Table 2: Exemplar Quantitative Impact of PRMT5 Inhibition on Alternative Splicing Events in

Cancer Cell Lines
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Cell Line
PRMT5
Inhibitor

Treatment
Conditions

Total
Altered
Splicing
Events
(FDR <
0.05)

Predominan
t Splicing
Change

Reference

Lymphoma

Cell Lines
GSK3326595

200 nM for 3

days

>1000 per

cell line

Exon

Skipping,

Intron

Retention

[9]

Glioblastoma

(U87)

JNJ-

64619178

10 nM for 3

days
>1500

Increased

Intron

Retention

(Detained

Introns)

[10]

Melanoma

(CHL1)
GSK3326595

500 nM for 72

hours
~1800

Skipped

Exon,

Alternative 3'

Splice Site

[11][12]

This table provides representative data from studies using selective PRMT5 inhibitors and is

intended to illustrate the potential scale of splicing changes that may be observed with MRK-
990.

Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathway of PRMT5 and PRMT9 in Splicing
Regulation
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Caption: PRMT5 and PRMT9 signaling pathways in alternative splicing regulation.
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Experimental Workflow for Investigating Alternative
Splicing with MRK-990

Workflow for MRK-990 Splicing Analysis
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Caption: Experimental workflow for analyzing MRK-990-induced alternative splicing.

Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction

Cell Culture: Culture the cell line of interest in appropriate media and conditions until they

reach approximately 70-80% confluency.

Treatment:

Prepare stock solutions of MRK-990 in DMSO.

Treat cells with the desired concentration of MRK-990. A concentration range of 100 nM to

1 µM is a reasonable starting point based on cellular IC50 values.

Include a vehicle control (DMSO) at the same final concentration as the MRK-990-treated

samples.

Incubate the cells for a suitable duration (e.g., 24, 48, or 72 hours) to allow for changes in

splicing to occur.

Cell Lysis and RNA Extraction:

After the treatment period, wash the cells with ice-cold PBS.

Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA

extraction kit (e.g., RNeasy Mini Kit, Qiagen).

Homogenize the lysate and proceed with total RNA extraction according to the

manufacturer's protocol.

RNA Quality Control:

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
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Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar

instrument. An RNA Integrity Number (RIN) of >8 is recommended for downstream

applications like RNA-seq.

Protocol 2: Global Analysis of Alternative Splicing by
RNA-Sequencing

Library Preparation:

Starting with high-quality total RNA (100 ng - 1 µg), prepare sequencing libraries using a

stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit,

Illumina).

This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to

cDNA, second-strand synthesis, adapter ligation, and PCR amplification.

Sequencing:

Pool the prepared libraries and sequence them on a high-throughput sequencing platform

(e.g., Illumina NovaSeq) to generate paired-end reads of sufficient length (e.g., 2x150 bp)

and depth (>30 million reads per sample).

Bioinformatic Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Read Alignment: Align the reads to the reference genome using a splice-aware aligner

such as STAR.

Differential Splicing Analysis: Employ specialized software like rMATS (replicate

Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative

splicing events between MRK-990-treated and control samples.[9] rMATS can detect

various types of splicing events, including skipped exon (SE), alternative 5' splice site

(A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained

intron (RI).
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Visualization: Use tools like the Integrated Genome Browser (IGB) to visualize the read

alignments and identified splicing events for genes of interest.[13]

Protocol 3: Validation of Alternative Splicing Events by
RT-qPCR

cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with a

mix of oligo(dT) and random hexamer primers.

Primer Design:

For each splicing event of interest, design primers that can distinguish between the

different splice isoforms.

For Exon Skipping: Design a forward primer in the upstream constitutive exon and a

reverse primer in the downstream constitutive exon. This will amplify two products of

different sizes corresponding to the inclusion and exclusion of the alternative exon.

For Isoform-Specific Quantification: Design one primer that spans the unique exon-exon

junction of a specific isoform.

RT-qPCR:

Perform real-time quantitative PCR using a SYBR Green-based master mix.

Set up reactions in triplicate for each sample and primer pair.

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of

denaturation, annealing, and extension).

Include a melt curve analysis at the end of the run to ensure the specificity of the amplified

products.

Data Analysis:
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Calculate the relative abundance of each splice isoform using the ΔΔCt method,

normalizing to a stable reference gene.

For exon skipping events analyzed by gel electrophoresis, the ratio of the band intensities

for the inclusion and exclusion isoforms can be quantified.

Conclusion
MRK-990 is a powerful tool for investigating the roles of PRMT5 and PRMT9 in the regulation

of alternative splicing. By combining cellular treatments with high-throughput RNA-sequencing

and targeted validation by RT-qPCR, researchers can uncover novel splicing events modulated

by these enzymes. This approach can provide valuable insights into the molecular mechanisms

underlying diseases with dysregulated splicing and may aid in the development of novel

therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-
modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

2. JCI - PRMT5: splicing up tolerance [jci.org]

3. ashpublications.org [ashpublications.org]

4. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk
neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

5. PRMT9 is a Type II methyltransferase that methylates the splicing factor SAP145 - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. PRMT9 is a type II methyltransferase that methylates the splicing factor SAP145 -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15585184?utm_src=pdf-body
https://www.benchchem.com/product/b15585184?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6322662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6322662/
https://www.jci.org/articles/view/185701
https://ashpublications.org/blood/article/130/Supplement%201/1148/116236/PRMT5-Regulates-DNA-Repair-By-Controlling-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC11887678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11887678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4351962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4351962/
https://www.researchgate.net/publication/273151297_PRMT9_is_a_Type_II_methyltransferase_that_methylates_the_splicing_factor_SAP145
https://pubmed.ncbi.nlm.nih.gov/25737013/
https://pubmed.ncbi.nlm.nih.gov/25737013/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Loss-of-function mutation in PRMT9 causes abnormal synapse development by
dysregulation of RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained
intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

11. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in
melanoma | PLOS One [journals.plos.org]

12. researchgate.net [researchgate.net]

13. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated
Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing MRK-990 to
Probe Alternative Splicing Events]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585184#using-mrk-990-to-investigate-alternative-
splicing-events]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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